N-benzyl-N-(3,5-dimethylphenyl)formamide
Description
N-Benzyl-N-(3,5-dimethylphenyl)formamide (CAS RN: 360044-98-0) is a formamide derivative with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.317 g/mol . It exists as a yellow to pale yellow or colorless liquid at room temperature and is intended for laboratory use in synthetic chemistry. The compound features a benzyl group and a 3,5-dimethylphenyl substituent attached to a formamide core, which confers unique steric and electronic properties. Its storage requires an inert atmosphere at 20–22°C to maintain stability .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-benzyl-N-(3,5-dimethylphenyl)formamide |
InChI |
InChI=1S/C16H17NO/c1-13-8-14(2)10-16(9-13)17(12-18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 |
InChI Key |
POLXLIQEVDRPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=CC=C2)C=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)Formamide (Compound 3r)
- Structure : Lacks the benzyl group but retains the 3,5-dimethylphenyl and formamide moieties.
- Synthesis : Synthesized via zinc-catalyzed N-formylation of 3,5-dimethylaniline, yielding 83% under mild conditions .
- Key Properties: ¹H NMR: Rotamers observed in DMSO-d₆, with δ 160.4 (major) and 162.8 (minor) ppm for the formyl proton . Lipophilicity: Reduced compared to the benzyl-substituted derivative due to the absence of the hydrophobic benzyl group.
N-(3,5-Dimethylphenyl)-3-Nitrobenzamide (CAS 102631-08-3)
N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide
- Structure : Combines a 3,5-dimethylphenyl group with a hydroxynaphthalene-carboxamide core.
- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM) .
- Key Comparison :
- The hydroxynaphthalene-carboxamide scaffold enhances π-π stacking interactions with photosystem II proteins, whereas the formamide group in N-benzyl-N-(3,5-dimethylphenyl)formamide may prioritize hydrogen bonding.
- Both compounds share the 3,5-dimethylphenyl group, which improves lipophilicity and membrane penetration .
N-Benzyl-3-(3,5-Dimethylphenyl)Prop-2-yn-1-amine
- Structure : Replaces the formamide with a propargylamine group.
- Synthesis : Synthesized via palladium-catalyzed coupling (90% yield) followed by deprotection (76% yield) .
- Key Differences :
- The propargyl group introduces alkyne reactivity (e.g., click chemistry applications), unlike the formamide’s hydrogen-bonding capability.
- Higher thermal stability due to the rigid alkyne moiety.
N-(3,5-Dichlorophenyl)Benzenesulfonamide
- Structure : Sulfonamide analogue with 3,5-dichloro substituents.
- Crystallography : Dihedral angle of 57.0° between phenyl rings, influencing packing and solubility .
- Comparison :
Data Tables
Table 1. Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
